(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-octanoyloxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(1S)-4-carbamimidamido-1-carboxybutyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
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Overview
Description
Glycyl-L-seryl-O-(1-oxooctyl)-L-seryl-L-phenylalanyl-L-leucyl-L-seryl-L-prolyl-L-alpha-glutamyl-L-histidyl-L-glutaminyl-L-lysyl-L-alanyl-L-glutaminyl-L-glutaminyl-L-arginyl-L-lysyl-L-alpha-glutamyl-L-seryl-L-lysyl-L-lysyl-L-prolyl-L-prolyl-L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl-L-arginine,2,2,2-trifluoroacetate, also known as ghrelin (human), is a peptide hormone primarily produced in the stomach. It plays a crucial role in regulating appetite, energy balance, and growth hormone release. Ghrelin is composed of 28 amino acids, with the serine 3 residue being n-octanoylated, which is essential for its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ghrelin involves solid-phase peptide synthesis (SPPS), a method commonly used for peptide production. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The n-octanoylation of the serine residue is a critical step, achieved through the use of octanoic anhydride under specific reaction conditions .
Industrial Production Methods
Industrial production of ghrelin follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed to ensure the purity and yield of the final product. The trifluoroacetate salt form is often used to enhance the stability and solubility of the peptide .
Chemical Reactions Analysis
Types of Reactions
Ghrelin undergoes various chemical reactions, including:
Oxidation: The methionine residue in ghrelin can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with altered biological activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HATU or DIC.
Major Products Formed
Oxidation: Methionine sulfoxide-containing ghrelin.
Reduction: Reduced ghrelin with free thiol groups.
Substitution: Ghrelin analogs with modified amino acid sequences.
Scientific Research Applications
Ghrelin has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in appetite regulation, energy homeostasis, and growth hormone release.
Medicine: Explored as a potential therapeutic agent for conditions like cachexia, anorexia nervosa, and obesity.
Industry: Utilized in the development of diagnostic assays and as a research tool in pharmacology.
Mechanism of Action
Ghrelin exerts its effects by binding to the growth hormone secretagogue receptor (GHS-R1a) in the hypothalamus and pituitary gland. This binding stimulates the release of growth hormone, increases appetite, and regulates energy balance. The n-octanoylation of the serine residue is crucial for its interaction with GHS-R1a and subsequent biological activity .
Comparison with Similar Compounds
Similar Compounds
Des-acyl ghrelin: Lacks the n-octanoylation and has different biological activities.
Motilin: Another peptide hormone involved in gastrointestinal motility.
Obestatin: A peptide derived from the same precursor as ghrelin but with opposing effects on appetite.
Uniqueness
Ghrelin’s unique n-octanoylation and its potent ability to stimulate growth hormone release and appetite distinguish it from other similar peptides. Its role in energy homeostasis and potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-octanoyloxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(1S)-4-carbamimidamido-1-carboxybutyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C147H245N45O42.C2HF3O2/c1-8-9-10-11-15-45-118(205)234-78-106(188-135(222)103(75-193)168-115(200)73-153)137(224)184-101(71-84-32-13-12-14-33-84)133(220)183-100(70-81(4)5)132(219)187-105(77-195)143(230)190-66-29-42-108(190)139(226)178-95(51-57-117(203)204)129(216)185-102(72-85-74-162-79-165-85)134(221)177-93(48-54-113(156)198)128(215)171-86(34-16-21-58-148)121(208)166-82(6)119(206)170-91(46-52-111(154)196)126(213)175-92(47-53-112(155)197)127(214)173-90(39-26-63-163-146(158)159)123(210)172-88(36-18-23-60-150)122(209)176-94(50-56-116(201)202)130(217)186-104(76-194)136(223)174-89(37-19-24-61-151)124(211)179-96(38-20-25-62-152)141(228)192-68-31-44-110(192)144(231)191-67-30-41-107(191)138(225)167-83(7)120(207)169-87(35-17-22-59-149)125(212)182-99(69-80(2)3)131(218)180-97(49-55-114(157)199)142(229)189-65-28-43-109(189)140(227)181-98(145(232)233)40-27-64-164-147(160)161;3-2(4,5)1(6)7/h12-14,32-33,74,79-83,86-110,193-195H,8-11,15-31,34-73,75-78,148-153H2,1-7H3,(H2,154,196)(H2,155,197)(H2,156,198)(H2,157,199)(H,162,165)(H,166,208)(H,167,225)(H,168,200)(H,169,207)(H,170,206)(H,171,215)(H,172,210)(H,173,214)(H,174,223)(H,175,213)(H,176,209)(H,177,221)(H,178,226)(H,179,211)(H,180,218)(H,181,227)(H,182,212)(H,183,220)(H,184,224)(H,185,216)(H,186,217)(H,187,219)(H,188,222)(H,201,202)(H,203,204)(H,232,233)(H4,158,159,163)(H4,160,161,164);(H,6,7)/t82-,83-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDODUULYZJLAFD-MXDJNRSRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CO)NC(=O)CN.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)CN.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C149H246F3N45O44 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3428.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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